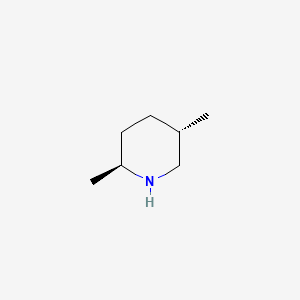

trans-2,5-Dimethylpiperidine

Description

Overview of Piperidine (B6355638) Scaffold Significance in Chemical Sciences

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a foundational structure in the chemical sciences. nih.gov Its prevalence is notable in numerous natural products, particularly alkaloids, and it serves as a "privileged scaffold" in medicinal chemistry. researchgate.net This means the piperidine framework is a recurring motif in a multitude of pharmaceutical agents across various therapeutic areas, including antipsychotics, analgesics, and antihistamines. researchgate.net The significance of the piperidine scaffold stems from its ability to introduce basicity, modulate lipophilicity, and adopt specific three-dimensional conformations that are crucial for binding to biological targets like enzymes and receptors. researchgate.net Its structural flexibility allows it to mimic various bioactive molecular shapes, making it a cornerstone for drug design and development. researchgate.net The widespread application of piperidine derivatives in pharmaceuticals, agrochemicals, and as catalysts underscores their strategic importance in modern organic synthesis. nih.gov

Scope and Focus on trans-2,5-Dimethylpiperidine Research Landscape

Within the vast family of piperidine derivatives, substituted piperidines offer a gateway to increased structural diversity and stereochemical complexity. rsc.org The introduction of substituents, such as methyl groups, creates chiral centers and diastereomers, each with unique properties and potential applications. This article focuses specifically on This compound , a chiral disubstituted piperidine. This compound is of particular interest due to its C2-symmetry, a feature that makes it a valuable component in asymmetric synthesis. metu.edu.tr The trans configuration of the two methyl groups influences its conformational behavior and steric properties, distinguishing it from its cis counterpart. metu.edu.trmetu.edu.tr Research into this compound encompasses its stereoselective synthesis, its physical and chemical properties, and its application as a chiral auxiliary or ligand in catalysis to control the stereochemical outcome of chemical reactions. metu.edu.trthieme-connect.de

Structure

3D Structure

Properties

Molecular Formula |

C7H15N |

|---|---|

Molecular Weight |

113.20 g/mol |

IUPAC Name |

(2S,5S)-2,5-dimethylpiperidine |

InChI |

InChI=1S/C7H15N/c1-6-3-4-7(2)8-5-6/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1 |

InChI Key |

ICBFNPPCXPMCBP-BQBZGAKWSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H](NC1)C |

Canonical SMILES |

CC1CCC(NC1)C |

Origin of Product |

United States |

Chemical and Physical Properties

trans-2,5-Dimethylpiperidine is a chiral, disymmetric molecule belonging to the C2 point group. metu.edu.trmetu.edu.tr As a secondary amine, it exhibits properties characteristic of this functional group, while its stereochemistry dictates its specific interactions and applications.

Table 1: Physical and Chemical Properties of 2,5-Dimethylpiperidine (B1348548) Note: Data may refer to the mixture of isomers unless specified as 'trans'.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅N | nih.govcymitquimica.com |

| Molecular Weight | 113.20 g/mol | nih.govcymitquimica.com |

| Appearance | Light yellow liquid | cymitquimica.comfishersci.com |

| Boiling Point | 144 °C | fishersci.com |

| Density | 0.850 g/cm³ | fishersci.com |

| Chirality | Chiral, exists as a pair of enantiomers | metu.edu.tr |

Stereochemical and Conformational Landscape of Trans 2,5 Dimethylpiperidine

Analysis of Stereoisomeric Forms (cis- and trans-)

2,5-Dimethylpiperidine (B1348548) possesses two stereogenic centers at the C2 and C5 positions, giving rise to diastereomers: a cis form and a trans form.

The trans-isomer has the two methyl groups on opposite sides of the piperidine (B6355638) ring. This arrangement results in a chiral molecule, existing as a pair of enantiomers: (2R,5R)-2,5-dimethylpiperidine and (2S,5S)-2,5-dimethylpiperidine. These enantiomers are non-superimposable mirror images of each other and possess a C2 axis of rotation. rsc.org

The cis-isomer has both methyl groups on the same side of the ring. The (2R,5S) and (2S,5R) configurations are, in fact, the same achiral molecule due to an internal plane of symmetry. Therefore, the cis form is a meso compound.

The primary distinction in their structural behavior lies in their conformational preferences. The trans-diastereomer predominantly exists in a single, highly favored diequatorial conformation to minimize steric strain. wikipedia.org In contrast, the cis-diastereomer is conformationally more mobile, existing as an equilibrium between two chair conformers of nearly equal energy. wikipedia.org

Conformational Preferences and Dynamics of the Piperidine Ring

For trans-2,5-dimethylpiperidine, two principal chair conformations are theoretically possible:

Diequatorial (e,e) Conformation : Both the C2-methyl group and the C5-methyl group occupy equatorial positions. This arrangement minimizes steric hindrance, as the bulky methyl groups are directed away from the bulk of the ring.

Diaxial (a,a) Conformation : Both methyl groups occupy axial positions. This conformation is significantly destabilized by severe steric clashes known as 1,3-diaxial interactions. The axial methyl group at C2 interacts with the axial hydrogen at C4 and C6, while the axial methyl at C5 interacts with the axial hydrogen at C3 and the lone pair or hydrogen on the nitrogen atom.

Due to these high-energy interactions, the conformational equilibrium for the trans-isomer lies overwhelmingly in favor of the diequatorial form.

In contrast, the cis-isomer necessarily has one methyl group in an axial position and the other in an equatorial position (a,e). Ring inversion leads to a new chair conformation where the substituent positions are swapped (e,a). These two conformers are energetically very similar and rapidly interconvert at room temperature. wikipedia.org

The thermodynamic stability of a conformer is inversely related to its potential energy. The diequatorial conformer of this compound is substantially more stable than its diaxial counterpart.

The energy cost of placing a single methyl group in an axial position on a cyclohexane (B81311) ring, known as the A-value, is approximately 1.74 kcal/mol. wikipedia.org For the diaxial conformer of this compound, with two axial methyl groups, the steric strain would be significantly greater than twice this value due to multiple 1,3-diaxial interactions. This large energy penalty renders the population of the diaxial conformer negligible at ambient temperatures. Consequently, for practical purposes, this compound is considered to exist exclusively in the diequatorial conformation. wikipedia.org

| Isomer | Predominant Conformation | Substituent Orientations | Relative Thermodynamic Stability |

|---|---|---|---|

| This compound | Chair (Diequatorial) | C2-Me: Equatorial, C5-Me: Equatorial | High (Lower Energy) |

| Chair (Diaxial) | C2-Me: Axial, C5-Me: Axial | Very Low (High Energy) | |

| cis-2,5-Dimethylpiperidine | Chair (Axial/Equatorial Equilibrium) | C2-Me: Axial, C5-Me: Equatorial ⇌ C2-Me: Equatorial, C5-Me: Axial | Lower (Higher Energy than trans) |

Chair Conformation Analysis: Axial versus Equatorial Orientations of Substituents

Spectroscopic Elucidation of Stereochemistry and Conformation

Spectroscopic methods are essential for distinguishing between stereoisomers and for determining their preferred conformations. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this regard.

Carbon-13 (¹³C) NMR spectroscopy provides distinct signals for each chemically non-equivalent carbon atom in a molecule, and the chemical shift (δ) of these signals is highly sensitive to the local electronic and steric environment.

The stereochemistry and conformation of the 2,5-dimethylpiperidine isomers can be clearly distinguished using ¹³C NMR. Because the trans-isomer exists almost exclusively in a single, symmetric (C2 axis) diequatorial conformation, it presents a simple spectrum with four distinct signals. The cis-isomer, being a rapidly equilibrating mixture of two equivalent conformers, also shows a time-averaged spectrum.

The chemical shifts of the ring carbons are particularly informative. Carbons bearing axial substituents are generally shielded (shifted upfield to a lower ppm value) compared to those with equatorial substituents, a phenomenon partly attributed to the gamma-gauche effect. This allows for the differentiation of the cis and trans isomers based on their ¹³C NMR spectra. Experimental data from a mixture of the isomers confirms these differences. rsc.org

| Isomer | C2 | C3 | C4 | C5 | C6 | 2-CH₃ | 5-CH₃ |

|---|---|---|---|---|---|---|---|

| This compound | 52.38 | 33.04 | 45.82 | 21.57 | |||

| cis-2,5-Dimethylpiperidine | 53.15 | 29.39 | 32.63 | 43.36 | 53.15 | 16.02 | 13.34 |

Note: The original source data for the trans isomer shows fewer peaks due to symmetry in the diequatorial conformation, leading to overlapping chemical shifts for equivalent carbons (C2/C5, C3/C4, and the two methyl groups). The cis isomer data reflects a time-averaged state of its equilibrating conformers.

Applications in Organic Synthesis

Use as a Chiral Auxiliary

A chiral auxiliary is a temporary component of a molecule that directs the stereochemical outcome of a reaction. While research has explored various piperidine (B6355638) derivatives for this purpose, the use of this compound as a chiral auxiliary has been investigated, although in some specific cases, it did not yield the desired stereoselectivity. thieme-connect.de The principle involves attaching the chiral amine to a substrate, performing a stereoselective reaction, and then cleaving the auxiliary to yield an enantiomerically enriched product.

Chiral Amine-Imine Ligands in Asymmetric Catalysis

Role as a Chiral Ligand in Catalysis

A more prominent application is its use as a chiral ligand in transition metal catalysis. By coordinating to a metal center (e.g., gold, ruthenium), the chiral this compound ligand creates a chiral environment around the metal. nih.gov This chiral catalytic complex can then promote a reaction to proceed with high enantioselectivity, producing one enantiomer of the product in significant excess. For example, P,N-bidentate ligands incorporating a piperidine ring have been developed for gold catalysis, where the steric properties of the piperidine substituents are crucial for the reaction's efficiency and outcome. nih.gov However, it has been noted that in some gold-catalyzed reactions, ligands with a trans-3,5-dimethylpiperidine ring (a related isomer) can lead to steric congestion that hinders the reaction, highlighting the subtle yet critical role of isomer geometry. nih.gov

Exploration in Natural Product Synthesis

Total and Enantioselective Syntheses of Piperidine (B6355638) Alkaloids

The total synthesis of piperidine alkaloids containing the 2,5-disubstituted pattern, such as pseudoconhydrine, requires methodologies that can precisely control the stereochemistry at multiple centers. researchgate.net The quest for enantiomerically pure alkaloids has spurred the development of numerous innovative strategies that can selectively generate one desired stereoisomer over others.

A range of powerful strategies has been devised to achieve high levels of diastereoselectivity and enantioselectivity in the synthesis of piperidine alkaloids. These methods often rely on chiral auxiliaries, asymmetric catalysis, or the use of chiral building blocks derived from the chiral pool.

One prominent strategy involves the asymmetric α-alkylation of chiral aldehyde hydrazones, such as those derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). This method has been successfully applied to the enantioselective synthesis of the piperidine alkaloid stenusine. iupac.org For instance, the alkylation of an aldehyde SAMP hydrazone with (S)-1-bromo-2-methylbutane can yield the desired product with a high diastereomeric excess (de >95%). acs.org Subsequent chemical transformations convert the hydrazone into the target alkaloid. iupac.orgacs.org

Another effective approach utilizes chiral N-tert-butanesulfinyl imines. The addition of nucleophiles to these imines often proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. This methodology has been used to prepare trans-5-hydroxy-6-substituted 2-piperidinones, which are valuable intermediates for alkaloids like the neurokinin antagonist (+)-L-733,060. beilstein-journals.org

Asymmetric hydrogenation of pyridine (B92270) derivatives is also a powerful tool. Using specific iridium catalysts with chiral ligands like MeO-BoQPhos, 2-alkylpyridines can be hydrogenated to enantioenriched 2-alkyl piperidines with high enantiomeric ratios. nih.gov This method provides a concise route to alkaloids such as Coniine and Pelletierine. nih.gov Similarly, the asymmetric hydrogenation of pyridines has been employed for the efficient synthesis of all stereoisomers of stenusine. researchgate.net

Other notable strategies include intramolecular hydroamination, which has been used for the diastereoselective synthesis of (+)-, (±)-, and (−)-pinidinol, and multicomponent reactions that can assemble complex piperidine structures with high diastereoselectivity in a single step. acs.orgresearchgate.net

Table 1: Selected Strategies for Asymmetric Synthesis of Piperidine Alkaloids

Chiral lactams have emerged as exceptionally versatile building blocks for the enantioselective synthesis of a wide array of piperidine-containing natural products. researchgate.net Among these, phenylglycinol-derived oxazolopiperidone lactams are particularly prominent. These bicyclic lactams are readily prepared in either enantiomeric form and serve as rigid scaffolds that allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.netresearchgate.net

The synthesis of various 2,6-disubstituted piperidine alkaloids, including those with a trans relationship, can be achieved from a common chiral lactam intermediate, such as (3R,8aS)-5-oxo-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridine. researchgate.net The strategy involves the sequential stereoselective alkylation at positions C-6 and C-8a of the lactam system. Subsequent reduction and removal of the chiral auxiliary unveil the desired enantiopure piperidine core.

This powerful approach has been successfully demonstrated in the total synthesis of several alkaloids:

(2R,6S)-Dihydropinidine and (2R,6R)-Lupetidine : These cis- and trans-2,6-dialkylpiperidines can be synthesized from the same lactam intermediate by controlling the stereochemistry of the alkyl group introductions. researchgate.net

(2R,6R)-Solenopsin A : This fire ant venom alkaloid, a trans-2,6-dialkylpiperidine, has also been synthesized using this methodology, showcasing its utility for accessing complex targets. researchgate.net

(R)-Coniine : A simple 2-alkylpiperidine, its synthesis illustrates the fundamental application of the lactam-based approach. researchgate.net

The process often involves the reduction of the amide carbonyl and the reductive opening of the oxazolidine (B1195125) ring, which can be achieved using reagents like alane (generated from LiAlH₄ and AlCl₃). acs.org The chiral auxiliary can then be removed, for instance, by hydrogenolysis, to yield the final substituted piperidine. acs.org This methodology provides a unified and highly efficient pathway to a diverse range of piperidine, indolizidine, and quinolizidine (B1214090) alkaloids from a single, readily available chiral precursor. researchgate.net

Table 2: Synthesis of Piperidine Alkaloids from a Chiral Phenylglycinol-Derived Lactam

Table of Compounds Mentioned

Investigation of Biological Activity Mechanisms Non Clinical Focus

In Vitro Biological Screening of Derived Structures

Derivatives of trans-2,5-dimethylpiperidine have been the subject of various in vitro biological screenings to determine their potential therapeutic activities. These studies have primarily focused on their antimicrobial, antiplasmodium, and selective receptor modulator effects.

Antimicrobial Activity

The antimicrobial potential of piperidine (B6355638) derivatives has been a significant area of research. Studies have shown that the introduction of different functional groups to the piperidine scaffold can enhance antimicrobial efficacy. For instance, certain derivatives have demonstrated inhibitory effects against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.

One study highlighted the synthesis of novel piperidine derivatives and their subsequent evaluation for antimicrobial activities. academicjournals.org The results indicated that some of these compounds exhibited notable inhibitory activity against various bacterial strains. academicjournals.org For example, one derivative displayed strong inhibition against Bacillus cereus, Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Micrococcus luteus. academicjournals.org Another study involving 5-ethoxy-2-mercaptobenzimidazole (B183169) derivatives containing a 2,6-dimethylpiperidine (B1222252) moiety reported good antibacterial activity against Bacillus subtilis and significant antifungal activity against Candida albicans. ijmrhs.com Specifically, the compound 5-ethoxy-2-{[4-(2,6-dimethylpiperidin-1-yl)but-2-yn-1-yl]-sulfanyl}-1H-benzimidazole showed excellent antifungal activity against C. albicans with a minimum inhibitory concentration (MIC) value of 31.25 µg/ml. ijmrhs.com

The antimicrobial activity of these derivatives is often attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways. The presence of the 2,5-dimethylphenyl scaffold, a feature in some antimicrobial compounds, is thought to contribute to activity against a range of microorganisms. nih.gov

Table 1: Antimicrobial Activity of Selected Piperidine Derivatives

| Compound/Derivative | Target Microorganism | Activity/Observation | Reference |

|---|---|---|---|

| Piperidine Derivative (Compound 6) | B. cereus, E. coli, S. aureus, B. subtilis, P. aeruginosa, Kl. pneumoniae, M. luteus | Strong inhibitory activity, MIC of 0.75 mg/ml against B. subtilis and 1.5 mg/ml against others. academicjournals.org | academicjournals.org |

| 5-ethoxy-2-{[4-(2,6-dimethylpiperidin-1-yl)but-2-yn-1-yl]-sulfanyl}-1H-benzimidazole (AZ-4) | Bacillus subtilis | Good antibacterial activity (MIC = 31.25 µg/ml). ijmrhs.com | ijmrhs.com |

| 5-ethoxy-2-{[4-(2,6-dimethylpiperidin-1-yl)but-2-yn-1-yl]-sulfanyl}-1H-benzimidazole (AZ-4) | Candida albicans | Excellent antifungal activity (MIC = 31.25 µg/ml). ijmrhs.com | ijmrhs.com |

| trans-5-ethyl-2-methylpiperidine | Methicillin-resistant S. aureus (MRSA), E. coli | Significant inhibitory effects. |

Antiplasmodium Activity

Derivatives of this compound have also been investigated for their activity against Plasmodium falciparum, the parasite responsible for malaria. The search for new antimalarial agents is driven by the emergence of drug-resistant parasite strains.

Several studies have synthesized and evaluated novel quinoline-piperidine scaffolds as potential antiplasmodium agents. nih.govresearchgate.net These studies have identified compounds with potent in vitro activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum. nih.govresearchgate.net For example, five novel 4-aminoquinoline-piperidine analogues demonstrated excellent in vitro antiplasmodium activity, with IC₅₀ values in the nanomolar range against both parasite strains and no significant cytotoxicity against mammalian cells. nih.gov

The development of N,N-dialkyl-5-alkylsulfonyl-1,3,4-oxadiazol-2-amines, which can incorporate a dimethylpiperidine moiety, has identified a new antiplasmodial chemotype. biorxiv.org These compounds have shown slow-action in vitro growth inhibition activity against P. falciparum. biorxiv.org

Table 2: Antiplasmodium Activity of Selected Piperidine Derivatives

| Compound/Derivative Class | P. falciparum Strain(s) | Activity/Observation | Reference |

|---|---|---|---|

| 4-Aminoquinoline-piperidines (5 analogues) | NF54 (CQ-sensitive), K1 (CQ-resistant) | Excellent in vitro activity (IC₅₀ values: 12–236 nM for NF54, 25–69 nM for K1). nih.gov | nih.gov |

| 2,8-Disubstituted-1,5-naphthyridines (Compound 24 with 3-methylpiperidine) | NF54 | Tolerated well for NF54 activity. acs.org | acs.org |

| N,N-dialkyl-5-alkylsulfonyl-1,3,4-oxadiazol-2-amines (e.g., compound 1) | 3D7 | Slow-action antiplasmodial activity (96 h IC₅₀ 550 nM). biorxiv.org | biorxiv.org |

| Benzimidazole (B57391) derivatives (PBI.109 and PBI.120) | Asexual blood stage parasites | Potent activity with IC₅₀ values of 54 nM and 74 nM, respectively. acs.org | acs.org |

Selective Receptor Modulator Activities

Derivatives of this compound have been explored as modulators of various receptors, including androgen, progesterone (B1679170), and sigma receptors. These modulators can act as agonists, partial agonists, or antagonists, influencing a range of physiological processes.

In the context of androgen and progesterone receptors, which are important in men's and women's health, bicyclic derivatives incorporating a this compound moiety have been synthesized. google.com These compounds are investigated for their potential in treating conditions like prostatic hyperplasia, hypogonadism, and certain hormone-dependent cancers. google.com

Furthermore, piperidine derivatives have been studied as ligands for sigma receptors (σ₁ and σ₂), which are involved in various cellular functions and are highly expressed in some cancer cells. nih.govacs.org For instance, certain 3,5-dimethylpiperidine (B146706) derivatives have been synthesized and evaluated for their binding affinity to σ₁ and σ₂ receptors, with some showing significant affinity and selectivity. acs.org This has implications for the development of novel agents for conditions like neuropathic pain. acs.org

Structure-Activity Relationship (SAR) Studies Pertaining to the Piperidine Moiety

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule, particularly the piperidine moiety in this case, influences its biological activity.

In the realm of antimicrobial agents, the substitution pattern on the piperidine ring is a key determinant of activity. The presence of additional functional groups on the piperidine structure can enhance antimicrobial efficacy. academicjournals.org For piperine (B192125) derivatives, which contain a piperidine nucleus, studies have shown that the nature and position of substituents on the piperidine ring affect their monoamine oxidase (MAO) inhibitory activity. acs.org For example, a para-hydroxy substitution on the piperidine ring demonstrated maximum inhibitory activity. acs.org

Regarding antiplasmodium activity, SAR studies on quinoline-piperidine hybrids have revealed the importance of the piperidine side chain. nih.govresearchgate.net Modifications to the piperidine scaffold can significantly impact potency. For instance, in a series of 2,8-disubstituted-1,5-naphthyridines, subtle changes to the 4-piperidine substituent were explored to optimize potency and other properties. acs.org The addition of a methyl substituent at the 3-position of the piperidine was well-tolerated for activity against the NF54 strain of P. falciparum. acs.org

In the context of receptor modulators, the stereochemistry and substitution of the piperidine ring are critical. For selective estrogen receptor modulators (SERMs), a derivative containing a piperidine ring showed a superior pharmacological profile compared to other nitrogen-containing heterocyclic rings. tandfonline.com For sigma receptor ligands, increasing the hydrophobicity of the piperidinyl group by adding methyl groups can influence binding affinity and selectivity. acs.org For example, a 3,5-dimethylpiperidine derivative showed specific binding affinities for σ₁ and σ₂ receptors. acs.org The stereochemistry of the dimethyl-substituted piperidine ring was also found to be a key factor in the activity of an aryloxazole class of Hepatitis C Virus inhibitors. nih.gov

Mechanistic Insights into Molecular Interactions (Excluding Clinical Outcomes)

Understanding the molecular interactions of this compound derivatives is fundamental to elucidating their mechanisms of action. These interactions are studied using various spectroscopic and computational techniques.

Spectroscopic studies, including UV-visible, IR, and PMR, have been employed to investigate the electron donor-acceptor interactions between piperidines and other molecules. These studies can reveal the formation of charge-transfer complexes and substitution products, providing insights into the initial steps of a chemical reaction.

Molecular docking studies are a powerful computational tool used to predict the binding orientation of a small molecule to a target protein. This approach has been used to explore the interaction of 2,5-dimethylpyridine, a related compound, with various biological targets. For antimicrobial derivatives, docking studies have suggested that they can bind effectively to enzymes like dihydrofolate reductase (DHFR), which is crucial for microbial survival. ijmrhs.com

In the context of antiplasmodium agents, docking analyses of pyrazole (B372694) 1,3,5-triazine (B166579) derivatives have shown that hydrogen bonding plays a predominant role in their interaction with key residues of P. falciparum enzymes. nih.gov For benzimidazole derivatives, mechanistic studies suggest that their antiplasmodial effect may involve a route other than the inhibition of hemozoin biocrystallization, which is the mechanism of action for chloroquine. nih.gov

For receptor modulators, the interaction with the binding pocket of the target receptor is key. The trans-3R,4R-dimethylpiperidine scaffold has been shown to have a specific fit and interactions within the nociceptin (B549756) opioid receptor (NOP) binding pocket. acs.org Computational studies, such as DFT calculations, have been used to understand the transition states of reactions involving disubstituted piperidines, providing insights into their reactivity and stereoselectivity. nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of piperidine (B6355638) derivatives.

Conformational Energy Calculations and Transition State Analysis

While specific DFT studies focusing exclusively on the conformational energy landscape of trans-2,5-dimethylpiperidine are scarce, research on analogous systems provides valuable insights. For instance, detailed DFT studies on cis- and trans-2,3-dimethylpiperidine have been conducted to understand the transition states in kinetic resolution reactions. googleapis.com These studies have revealed a pronounced conformational effect that leads to disparate reactivity and selectivity between cis and trans isomers. googleapis.com

It is generally understood that the chair conformation is the most stable for the piperidine ring. For this compound, two chair conformations would be expected: one with both methyl groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformer is anticipated to be significantly lower in energy due to the avoidance of 1,3-diaxial interactions that would destabilize the diaxial form.

Transition state analysis for reactions involving this compound would likely show a preference for reaction pathways that proceed through the lower-energy diequatorial conformer. In reactions such as N-acylation, the accessibility and reactivity of the nitrogen lone pair are heavily influenced by the ring conformation and the steric hindrance imposed by the adjacent methyl groups.

Prediction of Reactivity and Selectivity

DFT calculations are a powerful tool for predicting the reactivity and selectivity of chemical reactions. In the context of disubstituted piperidines, DFT has been used to rationalize the outcomes of kinetic resolutions. googleapis.com For example, in enantioselective acylation, the calculations have shown that the transition state energies for the two enantiomers can differ significantly, leading to high selectivity for one over the other. googleapis.com

In the case of this compound, experimental studies on kinetic resolution have shown that it generally exhibits lower selectivity factors compared to its cis counterpart. googleapis.com DFT calculations on model systems suggest that this is due to smaller energy differences between the competing transition states for the trans isomer. googleapis.com The prediction of reactivity would also involve analyzing the frontier molecular orbitals (HOMO and LUMO) to understand its nucleophilic and electrophilic character.

| Computational Parameter | Predicted Trend for this compound | Basis from Analogous Systems |

| Most Stable Conformer | Diequatorial chair | Avoidance of 1,3-diaxial strain |

| Reactivity in Acylation | Lower than cis-isomer | Experimental observations in kinetic resolutions googleapis.com |

| Enantioselectivity | Lower than cis-isomer | Smaller calculated transition state energy differences googleapis.com |

Interactive Data Table: Predicted Conformational Preferences

This table is a representation of expected trends based on general principles of conformational analysis, as specific data for this compound is not available.

| Conformer | Methyl Group Orientations | Relative Stability | Key Interactions |

| Chair 1 | Equatorial, Equatorial | Most Stable | Minimal steric strain |

| Chair 2 | Axial, Axial | Least Stable | Significant 1,3-diaxial interactions |

| Twist-Boat | Various | Intermediate | Higher torsional strain than chair |

Thermochemical Investigations

Thermochemical data, such as the enthalpy of formation, provides fundamental information about the stability of a compound. While experimental thermochemical studies have been conducted on various methyl- and dimethylpiperidines, specific data for the trans-2,5 isomer is not readily found.

Theoretical calculations can provide reliable estimates of these properties. For instance, high-level computational methods like G3MP2B3 have been used to compute the standard molar enthalpies of formation for numerous piperidine isomers. These studies have shown that the stability is influenced by the position and stereochemistry of the methyl substituents. It is generally observed that equatorial substitution leads to greater thermodynamic stability than axial substitution. Therefore, the diequatorial conformer of this compound would be predicted to be the most thermodynamically stable isomer.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the time-dependent behavior of molecules, including conformational changes and interactions with other molecules. For this compound, such simulations could provide a deeper understanding of its dynamic conformational equilibrium.

Simulations would likely show the piperidine ring predominantly in the diequatorial chair conformation, with rapid ring inversion being a less frequent event compared to monosubstituted piperidines due to the energetic penalty of forcing a methyl group into an axial position. Molecular dynamics could also be employed to model the interaction of this compound with biological targets or in different solvent environments, providing insights into its behavior in complex systems.

Q & A

Q. What are the common synthetic routes for producing trans-2,5-Dimethylpiperidine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : this compound is typically synthesized via Pd(0)-catalyzed N-alkylation and cyclization, as demonstrated in the synthesis of trans-2,6-piperidine alkaloids . Hydrogenation and solvent-dependent crystallization steps are critical for achieving stereochemical purity. For example, reducing intermediates like 2-(2,5-dimethylpiperidinyl)-1-phenylethanone under hydrogen gas with palladium catalysts ensures retention of the trans configuration . Reaction conditions (e.g., inert argon atmosphere, solvent polarity) must be tightly controlled to minimize side products.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Analytical characterization should combine chromatography (TLC/HPLC) with spectroscopic methods:

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹, C-H bending modes).

- NMR : ¹H and ¹³C NMR resolve stereochemistry; axial vs. equatorial methyl groups show distinct splitting patterns in the 1.0–2.5 ppm range .

- Mass Spectrometry : High-resolution MS confirms molecular weight (C₇H₁₅N, m/z 113.12) and detects impurities .

Advanced Research Questions

Q. What thermodynamic properties (e.g., ΔvapH°, solubility) are critical for optimizing this compound in reaction systems?

- Methodological Answer : Thermochemical data, such as enthalpy of vaporization (ΔvapH°) and boiling points, are essential for solvent selection and distillation protocols. For methylpiperidines, ΔvapH° ranges from 40–50 kJ/mol, with this compound’s boiling point likely near 124–130°C based on analogs like 4-methylpiperidine . Solubility in polar aprotic solvents (e.g., DMSO) should be empirically determined via gravimetric analysis, as steric hindrance from methyl groups reduces water solubility .

Q. How do stereochemical variations in this compound derivatives affect receptor binding or catalytic activity?

- Methodological Answer : Comparative studies of cis/trans isomers or analogs (e.g., 2-(2,3-dimethylphenyl)piperidine) reveal that equatorial methyl groups enhance steric accessibility for receptor interactions. For example, trans configurations may improve binding affinity to NMDA receptors compared to cis counterparts due to reduced torsional strain . Computational docking (e.g., AutoDock Vina) paired with in vitro assays can quantify these effects .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) of this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To address this:

- Recrystallization : Use ethanol/water mixtures to isolate pure crystals, and verify via DSC for polymorph screening .

- Cross-Validation : Compare data from independent sources (e.g., PubChem, NIST Chemistry WebBook) and replicate experiments under standardized conditions (argon atmosphere, controlled cooling rates) .

Q. How can experimental design (e.g., DoE) optimize reaction conditions for this compound synthesis?

- Methodological Answer : A Box-Behnken design with response surface methodology (RSM) efficiently evaluates factors like temperature, catalyst loading, and solvent ratio. For example, a three-factor design (4.5–6.5 mm catalyst pore size, 20–40°C, 30–90 min reaction time) identifies optimal yield conditions while minimizing trial counts . ANOVA analysis of variance components (p < 0.05) prioritizes significant factors .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of vapors (potential LD₅₀ ~500 mg/kg in rodents) .

- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats. Avoid skin contact due to possible irritation .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in sealed containers under argon at –20°C to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.